N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,5-DICHLOROTHIOPHENE-3-CARBOXAMIDE
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Overview
Description
Benzimidazole is a type of organic compound that’s made up of a fusion of benzene and imidazole . It’s a heterocyclic aromatic organic compound that’s colorless and solid, and it’s highly soluble in water and other polar solvents . Benzimidazole derivatives are known for their broad range of chemical and biological properties, which makes them an important synthon in the development of new drugs .
Synthesis Analysis
The synthesis of benzimidazole usually involves two steps. The first step is the construction of a desired benzene ring that contains 1-2 diamino groups. The second step is the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring .Molecular Structure Analysis
Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Benzimidazole has both acidic and basic properties, making it amphoteric in nature . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Physical and Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It has a molecular weight of 237.307 .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of derivatives related to N-[4-(1H-benzimidazol-2-yl)phenyl]-2,5-dichlorothiophene-3-carboxamide have been widely studied. These processes involve complex reactions to form compounds with potential therapeutic applications, including anticancer and antimicrobial activities. For instance, novel dipodal-benzimidazole derivatives have been prepared, showcasing broad-spectrum antimicrobial activity (Padalkar et al., 2014).
Anticancer Evaluation
Certain derivatives have shown significant in vitro anticancer activity. For example, compounds synthesized from a series of steps involving o-phenylenediamine and naphthene-1-acetic acid/2-naphthoxyacetic acid were evaluated for their anticancer properties, with one compound being notably active against breast cancer cell lines (Salahuddin et al., 2014).
Antimicrobial Activity
The antimicrobial activity of benzimidazole derivatives, including those similar to the compound of interest, has been extensively studied. These compounds have shown excellent broad-spectrum antimicrobial activity against bacterial and fungal strains, suggesting their potential as novel antimicrobial agents (Padalkar et al., 2014; Sindhe et al., 2016).
PARP Inhibition for Cancer Treatment
Derivatives have also been evaluated for their inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. For instance, phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide derivatives have been developed as potent PARP inhibitors, demonstrating efficacy in combination with chemotherapy in preclinical cancer models (Penning et al., 2010).
Mechanism of Action
The mechanism of action of benzimidazole derivatives can vary widely depending on their specific structure and the type of biological activity they exhibit. For example, some benzimidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2,5-dichlorothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3OS/c19-15-9-12(16(20)25-15)18(24)21-11-7-5-10(6-8-11)17-22-13-3-1-2-4-14(13)23-17/h1-9H,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWOPHFJNSRHPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=C(SC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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